Piperazine-2,2,3,3,5,5,6,6-D8
Overview
Description
Piperazine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The deuterium atoms replace the hydrogen atoms at the 2, 3, 5, and 6 positions, resulting in a compound with the molecular formula C4D8H2N2. This isotopically labeled compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a standard due to its unique structure and properties .
Mechanism of Action
Target of Action
Piperazine-2,2,3,3,5,5,6,6-D8 primarily targets the GABA (γ-aminobutyric acid) receptors . These receptors are inhibitory neurotransmitter receptors that play a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s action on GABA receptors affects the neuromuscular functions of parasites . The paralysis caused by this compound allows the host body to easily remove or expel the invasive organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of parasites , which leads to their expulsion from the host body . This makes the compound effective as an anthelmintic agent .
Biochemical Analysis
Biochemical Properties
Piperazine-2,2,3,3,5,5,6,6-D8 is often used as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine, the parent compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-2,2,3,3,5,5,6,6-D8 typically involves the deuteration of piperazine. This can be achieved by using deuterated reagents or deuterating agents to replace the hydrogen atoms with deuterium. One common method involves the reaction of piperazine with deuterated water (D2O) under specific conditions to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2,2,3,3,5,5,6,6-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxide, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Piperazine-2,2,3,3,5,5,6,6-D8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in NMR spectroscopy for the quantification of piperazine and its derivatives.
Biology: The compound is used in studies involving isotopic labeling to trace metabolic pathways and interactions.
Medicine: Research involving drug metabolism and pharmacokinetics often utilizes deuterated compounds like this compound to study the behavior of drugs in the body.
Industry: It is used in the development and quality control of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Piperazine: The non-deuterated parent compound with similar chemical properties but without the isotopic labeling.
Morpholine-2,2,3,3,5,5,6,6-D8: Another deuterated heterocyclic compound used in similar applications.
Piperidine-d11: A deuterated derivative of piperidine, used as an NMR standard and in other research applications.
Uniqueness: Piperazine-2,2,3,3,5,5,6,6-D8 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantification and analysis in various research applications .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583727 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134628-42-5 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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